molecular formula C19H26Cl2N2O B12829119 (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride

(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride

Cat. No.: B12829119
M. Wt: 369.3 g/mol
InChI Key: WNHRFWPLRATIDT-WGMYLSDTSA-N
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Description

(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the phenyl and methoxybenzyl groups, and subsequent conversion to the dihydrochloride salt. Common reagents used in these reactions include:

    Piperidine: The core structure is often synthesized through cyclization reactions.

    Phenyl and Methoxybenzyl Groups: These groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

    Dihydrochloride Formation: The final step involves the conversion of the free base to the dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzaldehyde, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine: The free base form without the dihydrochloride salt.

    (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine hydrochloride: The monohydrochloride salt form.

Uniqueness

(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both methoxybenzyl and phenyl groups

Properties

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

IUPAC Name

(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m1../s1

InChI Key

WNHRFWPLRATIDT-WGMYLSDTSA-N

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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